molecular formula C17H29NO B14289546 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine CAS No. 123250-65-7

4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine

Cat. No.: B14289546
CAS No.: 123250-65-7
M. Wt: 263.4 g/mol
InChI Key: HQMGEILTCYVCTR-UHFFFAOYSA-N
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Description

4-[(Bicyclo[221]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-yl precursor. This precursor can be synthesized through Diels-Alder reactions, followed by functional group modifications. The final step involves the reaction of the bicyclic precursor with 2,2,6,6-tetramethylpiperidine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-one: Shares the bicyclic structure but differs in functional groups.

    2-Vinylbicyclo[2.2.1]hept-5-ene: Similar bicyclic framework with a vinyl group.

    3-[(1S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]-6-methoxy-5-methyl-2-azatricyclo[6.2.1.04,9]undeca-4,6,8-trien: Contains a similar bicyclic core with additional functional groups

Uniqueness

The uniqueness of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine lies in its combination of the bicyclic structure with the tetramethylpiperidine moiety, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

123250-65-7

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C17H29NO/c1-16(2)9-15(10-17(3,4)18-16)19-11-14-8-12-5-6-13(14)7-12/h5-6,12-15,18H,7-11H2,1-4H3

InChI Key

HQMGEILTCYVCTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OCC2CC3CC2C=C3)C

Origin of Product

United States

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